molecular formula C23H38FNO2 B593152 (5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide CAS No. 1428445-15-1

(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide

Cat. No.: B593152
CAS No.: 1428445-15-1
M. Wt: 379.6 g/mol
InChI Key: IXPSZMYVPAPSRW-DOFZRALJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

ARN1203 can be synthesized through a multi-step process involving the fluorination of arachidonoyl ethanolamide. The key steps include:

Industrial Production Methods

Industrial production of ARN1203 involves optimizing the reaction conditions to achieve high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

ARN1203 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield de-fluorinated products .

Scientific Research Applications

ARN1203 has a wide range of applications in scientific research, including:

Mechanism of Action

ARN1203 exerts its effects primarily through its interaction with fatty acid amide hydrolase. The fluorinated analog serves as a substrate for this enzyme, leading to the production of fluorinated metabolites. This interaction can modulate the activity of cannabinoid receptors and influence various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ARN1203 is unique due to its fluorinated structure, which imparts increased metabolic stability and distinct biological activity compared to its non-fluorinated counterparts. This makes it a valuable tool for studying the effects of fluorination on endocannabinoid metabolism and receptor interactions .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(3-fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38FNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPSZMYVPAPSRW-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901348135
Record name (5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)-5,8,11,14-icosatetraenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428445-15-1
Record name (5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)-5,8,11,14-icosatetraenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide
Reactant of Route 2
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(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide
Reactant of Route 3
Reactant of Route 3
(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide
Reactant of Route 4
Reactant of Route 4
(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide
Reactant of Route 5
Reactant of Route 5
(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide
Reactant of Route 6
Reactant of Route 6
(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide

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